molecular formula C16H15F2NO2 B6900287 N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide

N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide

Cat. No.: B6900287
M. Wt: 291.29 g/mol
InChI Key: LOUFSHPHGSKECX-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of fluorine atoms and hydroxyl groups attached to a phenyl ring

Properties

IUPAC Name

N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-16(2,11-5-3-4-6-12(11)17)15(21)19-14-8-7-10(20)9-13(14)18/h3-9,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUFSHPHGSKECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1F)C(=O)NC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-4-hydroxybenzaldehyde and 2-fluorobenzylamine.

    Formation of Intermediate: The aldehyde group of 2-fluoro-4-hydroxybenzaldehyde is first converted to an imine by reacting with 2-fluorobenzylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amidation: The final step involves the amidation of the amine with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a potent compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-2-phenyl-2-methylpropanamide: Lacks the fluorine atoms, which may result in different pharmacokinetic properties.

    N-(2-fluoro-4-hydroxyphenyl)-2-phenyl-2-methylpropanamide: Contains only one fluorine atom, potentially altering its biological activity.

    N-(2-fluoro-4-hydroxyphenyl)-2-(2-chlorophenyl)-2-methylpropanamide: Substitution of fluorine with chlorine may affect its reactivity and interaction with molecular targets.

Uniqueness

N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.

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